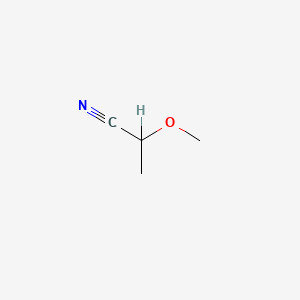

2-Methoxypropanenitrile

Description

The exact mass of the compound 2-Methoxypropanenitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Methoxypropanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxypropanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c1-4(3-5)6-2/h4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPQDYSOPQHZAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10955315 | |

| Record name | 2-Methoxypropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10955315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33695-59-9 | |

| Record name | 3-Methoxypropionitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033695599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxypropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10955315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxypropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methoxypropanenitrile chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-Methoxypropanenitrile

Introduction

2-Methoxypropanenitrile, identified by its CAS number 33695-59-9, is a bifunctional organic molecule incorporating both a nitrile and an ether group.[1] Its structure, consisting of a methoxy group attached to the second carbon of a propane nitrile chain, makes it a chiral compound with potential applications as a building block in organic synthesis. This guide provides a detailed examination of its chemical properties, a robust protocol for its synthesis, a predictive analysis of its spectroscopic characteristics, and an overview of its reactivity and safety considerations. This document is intended for researchers and professionals in the fields of chemical synthesis and drug development who require a comprehensive understanding of this compound.

Chemical and Physical Properties

The fundamental properties of 2-methoxypropanenitrile are summarized below. These characteristics are essential for its handling, storage, and application in experimental design.

| Property | Value | Reference |

| CAS Number | 33695-59-9 | [1] |

| Molecular Formula | C₄H₇NO | [1] |

| Molecular Weight | 85.10 g/mol | [1] |

| Appearance | Liquid (presumed) | - |

| Boiling Point | 156.6 °C (at 760 mmHg) | [2] |

| Flash Point | 41 °C | [2] |

| IUPAC Name | 2-methoxypropanenitrile | [1] |

| SMILES | CC(C#N)OC | [1] |

| InChI Key | SFPQDYSOPQHZAQ-UHFFFAOYSA-N | [1] |

Synthesis of 2-Methoxypropanenitrile

The most logical and efficient route for the synthesis of 2-methoxypropanenitrile is the methylation of its corresponding alcohol precursor, 2-hydroxypropanenitrile (commonly known as lactonitrile). This transformation is a classic example of the Williamson ether synthesis, a reliable and widely used method for forming ethers.[2][3]

Reaction Mechanism: Williamson Ether Synthesis

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] The process involves two key steps:

-

Deprotonation: The hydroxyl group of 2-hydroxypropanenitrile, a secondary alcohol, is deprotonated by a strong base to form a more potent nucleophile, the corresponding alkoxide. The choice of base is critical; strong bases such as sodium hydride (NaH) are highly effective as they irreversibly deprotonate the alcohol, driving the reaction forward.

-

Nucleophilic Attack: The newly formed alkoxide attacks the electrophilic methyl group of a methylating agent (e.g., methyl iodide, CH₃I). In a concerted step, the nucleophile forms a new C-O bond while the bond between the carbon and the leaving group (iodide) is broken.[3]

This SN2 pathway is favored by using a primary alkyl halide like methyl iodide, which minimizes steric hindrance and competing elimination reactions.[2]

Experimental Protocol

This protocol is a representative procedure based on the principles of the Williamson ether synthesis. Researchers should adapt it based on available laboratory equipment and safety protocols.

Materials:

-

2-Hydroxypropanenitrile (Lactonitrile)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM) or Diethyl ether

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Deprotonation: Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) to the THF. While stirring, slowly add a solution of 2-hydroxypropanenitrile (1.0 equivalent) in anhydrous THF via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide. Hydrogen gas will be evolved during this step.

-

Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.2 equivalents) dropwise. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with water. Extract the aqueous layer three times with dichloromethane or diethyl ether.

-

Washing: Combine the organic extracts and wash sequentially with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure 2-methoxypropanenitrile.

Spectroscopic Characterization (Predictive Analysis)

As of the date of this guide, dedicated experimental spectra for 2-methoxypropanenitrile are not widely available in public repositories. The following data are predicted based on the known chemical structure and analysis of spectral data from analogous compounds such as 2-methoxypropane and other nitriles.[4][5][6]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals corresponding to the three non-equivalent proton environments.

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 1.5 - 1.6 | Doublet (d) | 3H | -CH(OCH₃)CH₃ | Coupled to the adjacent methine proton. |

| ~ 3.4 - 3.5 | Singlet (s) | 3H | -OCH₃ | No adjacent protons, appears as a sharp singlet. |

| ~ 3.8 - 4.0 | Quartet (q) | 1H | -CH (OCH₃)CH₃ | Coupled to the three protons of the adjacent methyl group. |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is predicted to display four signals, one for each unique carbon atom in the molecule.

| Predicted Shift (δ, ppm) | Assignment | Rationale |

| ~ 18 - 22 | -CH(OCH₃)C H₃ | Aliphatic methyl carbon. |

| ~ 55 - 60 | -OC H₃ | Methoxy carbon, deshielded by the oxygen atom. |

| ~ 65 - 70 | -C H(OCH₃)CH₃ | Methine carbon, significantly deshielded by both the oxygen and nitrile groups. |

| ~ 118 - 122 | -C ≡N | Nitrile carbon, characteristic chemical shift for this functional group. |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the presence of strong absorption bands corresponding to its key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2990 - 2850 | C-H Stretch | Aliphatic (sp³ C-H) |

| 2260 - 2240 | C≡N Stretch | Nitrile |

| 1470 - 1365 | C-H Bend | Aliphatic |

| 1150 - 1085 | C-O-C Stretch | Ether |

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), 2-methoxypropanenitrile is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns.

| m/z Value | Proposed Fragment | Rationale |

| 85 | [C₄H₇NO]⁺ | Molecular ion (M⁺). |

| 70 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl chain. |

| 54 | [M - OCH₃]⁺ | Loss of a methoxy radical via alpha-cleavage. |

| 59 | [CH₃O=CHCH₃]⁺ | Alpha-cleavage resulting in a stable, resonance-stabilized cation (Base Peak likely). |

| 43 | [CH₃CHCN]⁺ | Cleavage of the C-O bond. |

Reactivity and Stability

The chemical reactivity of 2-methoxypropanenitrile is primarily dictated by the nitrile functional group.

Hydrolysis of the Nitrile Group

Like most nitriles, 2-methoxypropanenitrile is susceptible to hydrolysis under both acidic and basic conditions to yield a carboxylic acid or its corresponding salt.[7] The reaction is typically slow with water alone but is readily catalyzed by acid or base, especially with heating.

-

Acidic Hydrolysis: Heating the nitrile with a dilute mineral acid (e.g., HCl, H₂SO₄) will produce 2-methoxypropanoic acid and an ammonium salt.

-

Alkaline Hydrolysis: Refluxing with an aqueous base (e.g., NaOH) will yield the sodium salt of 2-methoxypropanoic acid and ammonia gas. The free carboxylic acid can then be obtained by acidifying the reaction mixture.

Sources

- 1. 2-Methoxypropanenitrile | C4H7NO | CID 141829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. low/high resolution 1H proton nmr spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl isopropyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. infrared spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl isopropyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 13C nmr spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl isopropyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Williamson Synthesis [organic-chemistry.org]

An In-Depth Technical Guide to the Solubility of 2-Methoxypropanenitrile in Organic Solvents

Abstract

2-Methoxypropanenitrile (C₄H₇NO) is a bifunctional organic molecule featuring both a nitrile and an ether group. This unique structure imparts a moderate polarity and versatile reactivity, making it a valuable intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. A comprehensive understanding of its solubility behavior in various organic solvents is critical for reaction design, process optimization, purification, and formulation development. This guide provides a thorough examination of the theoretical principles governing the solubility of 2-methoxypropanenitrile, a qualitative assessment of its expected solubility in common organic solvents, and a detailed, field-proven experimental protocol for its precise quantitative determination. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound's solution properties.

Introduction: The Molecular Profile of 2-Methoxypropanenitrile

2-Methoxypropanenitrile is a colorless liquid possessing a molecular weight of 85.10 g/mol .[1] Its structure, CH₃-CH(OCH₃)-C≡N, is key to its chemical behavior. The molecule contains:

-

A nitrile group (-C≡N) : This group is highly polar due to the large dipole moment of the carbon-nitrogen triple bond, and the lone pair on the nitrogen can act as a hydrogen bond acceptor.[2]

-

An ether linkage (-O-) : The ether group also contributes to the molecule's polarity and can act as a hydrogen bond acceptor.

-

An aliphatic backbone : The propane chain provides a degree of nonpolar character.

This combination of functional groups suggests that 2-methoxypropanenitrile is a polar aprotic molecule, a critical factor in predicting its solubility. While specific quantitative solubility data is not widely published, one chemical supplier notes its "favorable solubility in common organic solvents," a claim this guide will explore based on first principles and provide a methodology to verify.[3]

Table 1: Physicochemical Properties of 2-Methoxypropanenitrile

| Property | Value | Source |

| Molecular Formula | C₄H₇NO | [1] |

| Molecular Weight | 85.10 g/mol | [1] |

| IUPAC Name | 2-methoxypropanenitrile | [1] |

| CAS Number | 33695-59-9 | [1] |

| Predicted XLogP3 | 0.3 | [1] |

Theoretical Framework: The Science of Dissolution

The solubility of a substance is governed by the fundamental thermodynamic principle that a solution will form if the overall Gibbs free energy of the system decreases upon mixing. This is practically interpreted through the adage, "like dissolves like." [4] This means that substances with similar intermolecular forces are likely to be miscible or soluble in one another. The key intermolecular forces at play for 2-methoxypropanenitrile are:

-

Dipole-Dipole Interactions : As a polar molecule, 2-methoxypropanenitrile will readily interact with other polar solvents (e.g., acetone, ethyl acetate, dichloromethane) through the alignment of their permanent dipoles.

-

Hydrogen Bonding : While it cannot donate a hydrogen bond, the nitrogen atom of the nitrile group and the oxygen of the ether group can act as hydrogen bond acceptors. This allows for strong interactions with protic solvents like alcohols (e.g., methanol, ethanol).[2][5]

-

London Dispersion Forces : These weak, temporary forces exist in all molecules and will be the primary mode of interaction with nonpolar solvents (e.g., hexane, toluene).

Based on these principles, a qualitative solubility profile can be predicted.

Predicted Solubility Profile

In the absence of extensive empirical data, a scientifically sound prediction is an essential starting point for experimental design. 2-methoxypropanenitrile, being a small, polar organic molecule, is expected to be fully miscible with a wide range of common organic solvents, a property shared by its structural analog, acetonitrile (ethanenitrile), which is miscible with water and many organic solvents.[2][5]

Table 2: Predicted Solubility of 2-Methoxypropanenitrile in Common Organic Solvents

| Solvent | Solvent Type | Dominant Intermolecular Forces with Solute | Predicted Solubility | Rationale |

| Methanol (CH₃OH) | Polar Protic | Hydrogen Bonding, Dipole-Dipole | Miscible | Strong hydrogen bond acceptance by the nitrile and ether groups from the solvent's hydroxyl group. |

| Ethanol (C₂H₅OH) | Polar Protic | Hydrogen Bonding, Dipole-Dipole | Miscible | Similar to methanol, strong hydrogen bonding interactions are expected to dominate. |

| Acetone (CH₃COCH₃) | Polar Aprotic | Dipole-Dipole | Miscible | Both solute and solvent are polar aprotic. Strong dipole-dipole interactions will promote mixing. |

| Dichloromethane (CH₂Cl₂) | Polar Aprotic | Dipole-Dipole | Miscible | The polarity of both molecules is similar, favoring high solubility through dipole-dipole forces. |

| Ethyl Acetate (CH₃COOC₂H₅) | Polar Aprotic | Dipole-Dipole | Highly Soluble / Miscible | Favorable dipole-dipole interactions are expected to lead to high solubility. |

| Toluene (C₆H₅CH₃) | Nonpolar | London Dispersion Forces | Soluble | The aliphatic part of the solute and the overall nonpolar nature of toluene allow for dispersion force interactions. |

| Hexane (C₆H₁₄) | Nonpolar | London Dispersion Forces | Sparingly Soluble / Immiscible | The high polarity of the nitrile group is a significant mismatch for the nonpolar hexane, likely leading to low solubility. |

Note: "Miscible" implies solubility in all proportions. These are predictions and must be confirmed by experimental validation as described in Section 4.

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain definitive, quantitative solubility data, a robust experimental methodology is required. The isothermal "shake-flask" method is a widely accepted and reliable technique for determining the solubility of a liquid in a liquid when they are not fully miscible, or a solid in a liquid.[6] This is followed by quantitative analysis of the saturated solution, for which Gas Chromatography (GC) is highly suitable for a volatile compound like 2-methoxypropanenitrile.[7]

Core Principle: Achieving Thermodynamic Equilibrium

The protocol's objective is to create a saturated solution where the rate of dissolution of the solute into the solvent equals the rate of its return from solution. This state, known as thermodynamic equilibrium, represents the maximum amount of solute that can be dissolved at a specific temperature and pressure. Agitation and sufficient incubation time are critical to ensure this state is truly reached.

Experimental Workflow

The following diagram outlines the logical flow for determining solubility.

Caption: Experimental workflow for solubility determination.

Detailed Step-by-Step Methodology

Materials & Equipment:

-

2-Methoxypropanenitrile (≥98% purity)

-

Organic solvents (analytical grade)

-

20 mL screw-cap vials with PTFE-lined septa

-

Volumetric flasks and pipettes

-

Analytical balance

-

Gas Chromatograph (GC) with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., DB-5 or similar)

-

Thermostatically controlled water bath or shaker

-

Syringes for sampling

Part A: Preparation of GC Calibration Curve

-

Standard Preparation: Prepare a series of at least five standard solutions of 2-methoxypropanenitrile in the chosen solvent. For example, prepare standards at 1, 5, 10, 20, and 50 mg/mL. The causality here is to bracket the expected solubility range to ensure accurate interpolation.

-

GC Analysis: Inject a known volume (e.g., 1 µL) of each standard into the GC. Record the peak area corresponding to the 2-methoxypropanenitrile peak.

-

Curve Generation: Plot the peak area (y-axis) versus the known concentration (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a trustworthy calibration.

Part B: Solubility Determination (Shake-Flask Method)

-

Sample Preparation: In a 20 mL vial, add approximately 10 mL of the solvent. To this, add approximately 5 mL of 2-methoxypropanenitrile. This ensures an excess of the solute phase, which is a prerequisite for forming a saturated solution.

-

Equilibration: Seal the vial tightly and place it in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25.0 ± 0.1 °C). Agitate vigorously for 24 hours.

-

Phase Separation: After 24 hours, stop the agitation and leave the vial undisturbed in the same temperature-controlled bath for an additional 24 hours. This allows the two liquid phases (or any undissolved solute) to fully separate, preventing contamination of the sample.

-

Initial Sampling (t=24h): Carefully withdraw an aliquot (e.g., 100 µL) from the center of the solvent (supernatant) phase, avoiding any of the solute phase. Immediately dilute this aliquot with a known volume of fresh solvent (e.g., 1:100 dilution) to bring the concentration into the range of the calibration curve.

-

Validation Sampling (t=48h): After an additional 24 hours of settling (48 hours total), repeat the sampling and dilution process from the same vial.

-

GC Analysis: Analyze the diluted samples from both time points by GC using the same method established for the calibration curve.

Part C: Calculation and Validation

-

Concentration Calculation: Using the peak areas from the GC analysis and the equation from the calibration curve, calculate the concentration of 2-methoxypropanenitrile in the diluted samples.

-

Solubility Calculation: Account for the dilution factor to determine the concentration in the original, saturated solution. This value is the solubility, typically expressed in g/L or mol/L.

-

Equilibrium Validation: Compare the calculated solubility values from the t=24h and t=48h samples. If the values are within an acceptable margin of error (e.g., <5%), it confirms that thermodynamic equilibrium was reached. If not, the experiment must be repeated with a longer agitation time. This step is the self-validating core of the protocol.

Molecular Interactions and Their Impact

The solubility behavior is a direct consequence of the interactions at the molecular level. The following diagram illustrates the primary forces between 2-methoxypropanenitrile and different solvent classes.

Caption: Key intermolecular forces driving solubility.

Applications in Research and Drug Development

Understanding the solubility of 2-methoxypropanenitrile is not merely an academic exercise. It has direct, practical implications:

-

Reaction Medium Selection: Choosing a solvent in which all reactants are highly soluble can significantly increase reaction rates and yields.

-

Purification Processes: In crystallization, a solvent system must be chosen where the target compound has high solubility at elevated temperatures but low solubility at cooler temperatures. For liquid-liquid extractions, immiscibility or partial miscibility is required.

-

Formulation Science: In drug development, intermediates and final active pharmaceutical ingredients (APIs) must be dissolved for various formulation steps. Solubility data is fundamental to developing stable and effective drug products.[6]

Conclusion

While readily available quantitative data for the solubility of 2-methoxypropanenitrile is scarce, its molecular structure allows for strong, scientifically-backed predictions. It is expected to be miscible with polar protic and aprotic solvents and show decreasing solubility in less polar and nonpolar media. This guide provides the theoretical foundation for these predictions and, more importantly, a robust, self-validating experimental protocol for their quantitative determination using the shake-flask method coupled with gas chromatography. By applying this methodology, researchers and drug development professionals can generate the precise data needed to optimize synthetic routes, streamline purification, and accelerate formulation development.

References

-

Chemistry LibreTexts. (2023, January 22). Physical Properties of Nitriles. Retrieved February 2, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 141829, 2-Methoxypropanenitrile. Retrieved February 2, 2026, from [Link]

- Ferreira, O., & Pinho, S. P. (2012). The Experimental Determination of Solubilities. In Solubility of Polysaccharides. IntechOpen.

- Gubbins, K. E., Carden, S. N., & Walker, R. D., Jr. (1965). Determination of Gas Solubilities in Liquids.

- Abdel-Halim, M., & Al-Deyab, S. S. (2011). The Experimental Determination of Solubilities. In Polymer Solutions. IntechOpen.

-

Clark, J. (2015). An introduction to nitriles. Chemguide. Retrieved February 2, 2026, from [Link]

-

LookChem. (n.d.). Cas no 33695-59-9 (2-methoxypropanenitrile). Retrieved February 2, 2026, from [Link]

- Ferreira, O., Macedo, E. A., & Pinho, S. P. (2016). Solubility of Phenolic Acids in Organic Solvents. In Phenolic Acids. IntechOpen.

- Llinàs, A., & Avdeef, A. (2008). Perspectives in solubility measurement and interpretation. Expert Opinion on Drug Discovery, 3(9), 1175-1191.

- Maczynski, A., & Skrzecz, A. (2006). Measurement of reliable solubility data for organic solids in organic solvents.

- National Toxicology Program Interagency Center for the Evaluation of Alternative Toxicological Methods. (2003). Test Method Protocol for Solubility Determination. National Institute of Environmental Health Sciences.

-

SIELC Technologies. (2018, May 16). 2-Methoxy ethyl acetate. Retrieved February 2, 2026, from [Link]

- Ferreira, O., & Pinho, S. P. (2012). Solubility of Drugs in Pharmaceutical Systems. In Drug Delivery. IntechOpen.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61032, Propanenitrile, 3-methoxy-. Retrieved February 2, 2026, from [Link]

-

Chemistry LibreTexts. (2021, September 11). Solubility Lab. Retrieved February 2, 2026, from [Link]

-

University of Toronto. (n.d.). Solubility. Retrieved February 2, 2026, from [Link]

- Leroi, J. C., Masson, J. C., Renon, H., Fabries, J. F., & Sannier, H. (1977). Gas Chromatographic Determination of the Solubility of Gases in Liquids at Low Pressures. Analytical Chemistry, 49(2), 343-345.

-

Wikipedia. (n.d.). Arecoline. Retrieved February 2, 2026, from [Link]

- Hoogenboom, R., & Schubert, U. S. (2010). Solubility and Thermoresponsiveness of PMMA in Alcohol-Water Solvent Mixtures. Macromolecular Chemistry and Physics, 211(8), 857-864.

-

Surface Measurement Systems. (2017, April 7). Determination of Solubility Parameters using Inverse Gas Chromatography. Retrieved February 2, 2026, from [Link]

Sources

- 1. 2-Methoxypropanenitrile | C4H7NO | CID 141829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.chem960.com [m.chem960.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

A Comprehensive Safety & Handling Guide for 2-Methoxypropanenitrile in a Research Setting

Introduction: 2-Methoxypropanenitrile (CAS No: 33695-59-9, Molecular Formula: C₄H₇NO) is a nitrile-containing organic compound utilized in specialized laboratory applications.[1][2] While its utility is clear, the inherent chemical properties of this molecule present a multifaceted risk profile that demands a rigorous and informed approach to safety. This guide moves beyond a standard Safety Data Sheet (SDS) to provide researchers, scientists, and drug development professionals with a deeper, causality-driven understanding of the hazards associated with 2-Methoxypropanenitrile and the critical protocols required for its safe handling, storage, and disposal. The procedures outlined herein are designed as self-validating systems to ensure the highest level of safety in a research environment.

Section 1: The Hazard Profile: A Multifaceted Risk Analysis

A thorough understanding of the specific risks associated with 2-Methoxypropanenitrile is the foundation of its safe use. The compound presents a combination of physical (flammability) and significant health hazards that must be managed concurrently.

Flammability: Managing an Ignitable Liquid and Vapor

2-Methoxypropanenitrile is classified as a Flammable liquid and vapor (Category 3).[1] This classification indicates that it can be ignited under ambient laboratory conditions. The primary danger stems from its vapor, which is heavier than air and can travel a considerable distance to an ignition source, leading to a "flashback" event.[3]

Causality of Flammability Protocols: The safe handling of flammable liquids is predicated on preventing the formation of an explosive mixture of vapor and air and eliminating all potential ignition sources.

-

Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to contain vapors and ensure adequate ventilation.[4][5] Electrical equipment, including stirring plates, vacuum pumps, and lighting, must be intrinsically safe or explosion-proof to prevent sparks.[3][4]

-

Administrative Controls: The quantity of 2-Methoxypropanenitrile at the workbench should be minimized to the amount required for the immediate procedure. All containers must be kept tightly closed when not in use.[4][5]

-

Ignition Source Elimination: Open flames, hot surfaces, and spark-producing equipment are strictly prohibited in areas where this chemical is handled or stored.[4][5] Precautionary measures against static discharge are mandatory; this includes grounding and bonding containers during transfers and using non-sparking tools.[4][6]

Toxicological Profile: Acute Harm via Multiple Exposure Routes

2-Methoxypropanenitrile is classified as acutely toxic and harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity, Category 4 for all three routes).[1] This triple threat necessitates a comprehensive barrier approach to prevent any form of contact.

Expert Insight - The Nitrile Functional Group: While classified as "harmful," it is critical for researchers to recognize that the nitrile (-C≡N) functional group can, under certain metabolic conditions or upon combustion, liberate cyanide. Symptoms of nitrile poisoning can be similar to those of hydrogen cyanide, including anxiety, confusion, dizziness, and in severe cases, respiratory failure.[7] Therefore, this compound should be handled with the caution afforded to highly toxic materials.

Irritant Properties: Localized Tissue Damage

Beyond its systemic toxicity, 2-Methoxypropanenitrile is a significant irritant. It is classified as causing serious eye irritation (Category 2A), skin irritation (Category 2), and may cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[1]

-

Eye Contact: Can cause redness, pain, and serious damage.[1]

-

Skin Contact: Prolonged contact will cause irritation, redness, and pain.[1][8] Crucially, the chemical's ability to be absorbed through the skin presents a dual risk: local irritation and systemic toxicity.[8]

-

Inhalation: Vapors can irritate the respiratory tract, leading to coughing and shortness of breath.[1][8]

Caption: Core hazards of 2-Methoxypropanenitrile and their direct safety implications.

Section 2: The Hierarchy of Controls: A Proactive Safety Strategy

Effective safety management relies on implementing controls in a specific order of priority. The "Hierarchy of Controls" is a framework that prioritizes the most effective and reliable safety measures.

Caption: The hierarchy of safety controls, prioritizing engineering solutions over PPE.

Engineering Controls: The Primary Line of Defense

These controls are designed to remove the hazard at the source, before it can contact the researcher.

-

Primary Containment: All procedures, including weighing, transfers, and reactions, MUST be performed inside a properly functioning and certified chemical fume hood.

-

Ventilation: The fume hood must have a continuous and verifiable airflow to prevent the accumulation of flammable and toxic vapors.

Administrative Controls: Safe Work Practices

These are protocols and procedures that modify how work is done to enhance safety.

-

Standard Operating Procedure (SOP): A detailed, written SOP for any experiment involving 2-Methoxypropanenitrile is mandatory. This SOP must include specific safety steps, quantities, and emergency procedures.

-

Minimization: Only the smallest required quantity of the chemical should be drawn from the main stock bottle for an experiment.

-

Restricted Access: Designate specific areas within the lab for handling this chemical. Do not eat, drink, or smoke in these areas.[4]

Personal Protective Equipment (PPE): The Last Barrier

PPE does not eliminate the hazard but provides a final barrier. It must be selected carefully and used correctly.[9]

| PPE Component | Specification & Rationale |

| Hand Protection | Double-gloving with chemical-resistant nitrile gloves is recommended. Nitriles offer good resistance to many chemicals, but it is crucial to check the manufacturer's data for breakthrough times. Gloves must be inspected before use and changed immediately if contamination is suspected.[9] |

| Eye Protection | Chemical safety goggles AND a full-face shield are required. Goggles protect against splashes and vapors, while the face shield provides an additional layer of protection for the entire face.[3][9] |

| Skin & Body | A flame-resistant laboratory coat must be worn and fully buttoned.[9] For larger-scale operations (>50 mL), a chemical-resistant apron worn over the lab coat is advised. |

| Respiratory | A properly fitted respirator with appropriate cartridges for organic vapors and nitriles is required.[9] The specific type must be determined by an industrial hygienist based on a risk assessment of the planned procedure. |

Protocol: Glove Removal (Doffing) to Prevent Contamination

-

Grasp the outside of one glove at the wrist with the other gloved hand. Do not touch bare skin.

-

Peel the glove off, turning it inside out.

-

Hold the removed glove in the gloved hand.

-

Slide the fingers of the ungloved hand under the wrist of the remaining glove.

-

Peel the second glove off over the first glove, containing both inside out.

-

Dispose of gloves in the designated hazardous waste container.

-

Wash hands thoroughly with soap and water.

Section 3: Emergency Protocols: Planning for the Unexpected

Accidental Release (Spill) Protocol

-

Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

-

Isolate: If safe to do so, remove all ignition sources and increase ventilation (only via the fume hood).[4][5]

-

Assess: Determine the size of the spill. For small spills (<100 mL) that are contained within a fume hood, trained personnel may proceed. For any spill outside a fume hood or larger spills, evacuate the lab and contact the institutional emergency response team.

-

Contain & Clean (Small spills only):

-

Don appropriate PPE (respirator, double gloves, goggles, face shield, lab coat).

-

Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial sorbent.[3][5] Do not use combustible materials like paper towels.

-

Using non-sparking tools, carefully collect the absorbed material into a labeled, sealable container for hazardous waste.[3][4]

-

-

Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

-

Dispose: All contaminated materials, including gloves and wipes, must be disposed of as hazardous waste.[4]

First Aid: Immediate Response by Exposure Route

Medical attention is required for all exposures. These are immediate first-aid steps to be taken while awaiting emergency responders.

| Exposure Route | Immediate First-Aid Protocol |

| Inhalation | Move the victim to fresh air immediately.[8][10] If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration (avoid mouth-to-mouth).[8] Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing and shoes while flushing the affected skin with copious amounts of water for at least 15 minutes.[8][11] Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][8][11] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. [4][11] Rinse the mouth thoroughly with water.[4][10] Never give anything by mouth to an unconscious person.[8][11] Seek immediate medical attention. |

Fire Response

-

Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[4][5][7] Do not use a direct water jet, as it may spread the flammable liquid.

-

Firefighter Precautions: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[5][7] The fire will produce toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[3][7]

Section 4: Storage & Waste Management

Safe Storage Protocols

-

Location: Store in a dedicated, well-ventilated flammable liquid storage cabinet.[4][5]

-

Conditions: Keep containers tightly closed in a dry, cool place, away from heat, sparks, and direct sunlight.[4][5][7]

-

Container Integrity: Ensure containers are in good condition and properly labeled.

| Incompatible Materials | Rationale for Segregation |

| Strong Oxidizing Agents | Can react violently, causing fire or explosion.[5][7] |

| Strong Acids | Contact with strong acids can liberate highly toxic hydrogen cyanide gas.[7] |

| Strong Bases | Can cause decomposition.[5] |

Hazardous Waste Disposal

-

All waste containing 2-Methoxypropanenitrile, including excess reagent, contaminated absorbents, and disposable PPE, must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.

-

Disposal must be carried out through the institution's environmental health and safety office, following all local, state, and federal regulations.[4] Do not dispose of down the drain.[4]

Section 5: Data Summary & References

Physicochemical Data

| Property | Value | Source |

| CAS Number | 33695-59-9 | [1] |

| Molecular Formula | C₄H₇NO | [1] |

| Molecular Weight | 85.10 g/mol | [1] |

GHS Hazard Classification Summary

| Hazard Code | Hazard Statement | Class |

| H226 | Flammable liquid and vapor | Flammable Liquid, Cat. 3 |

| H302 | Harmful if swallowed | Acute Toxicity (Oral), Cat. 4 |

| H312 | Harmful in contact with skin | Acute Toxicity (Dermal), Cat. 4 |

| H332 | Harmful if inhaled | Acute Toxicity (Inhalation), Cat. 4 |

| H315 | Causes skin irritation | Skin Irritation, Cat. 2 |

| H319 | Causes serious eye irritation | Eye Irritation, Cat. 2A |

| H335 | May cause respiratory irritation | STOT SE, Cat. 3 |

| Source: PubChem[1] |

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 141829, 2-Methoxypropanenitrile. Retrieved from [Link]

-

JT Baker (n.d.). 1-METHOXY-2-PROPANOL Safety Data Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12578534, 2-Methoxy-2-methylpropanenitrile. Retrieved from [Link]

Sources

- 1. 2-Methoxypropanenitrile | C4H7NO | CID 141829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. fishersci.com [fishersci.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. uwaterloo.ca [uwaterloo.ca]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. echemi.com [echemi.com]

- 11. aksci.com [aksci.com]

An In-depth Technical Guide to 2-Methoxypropanenitrile: A Versatile Intermediate in Chemical Synthesis

Abstract

This technical guide provides a comprehensive overview of 2-methoxypropanenitrile, a significant chemical intermediate in the fields of organic synthesis, pharmaceutical development, and materials science. The document elucidates the compound's nomenclature, including its various synonyms and registry numbers, and details its key physicochemical properties. A thorough discussion of its synthesis pathways is presented, underscored by mechanistic insights. Furthermore, this guide offers an expert analysis of the expected spectroscopic characteristics for structural confirmation and outlines its critical applications, particularly its role as a versatile building block in the synthesis of complex molecules. Safety protocols and handling procedures are also addressed to ensure its effective and safe utilization in a laboratory and industrial setting. This document is intended to be an essential resource for researchers, chemists, and professionals in drug discovery and development.

Introduction to 2-Methoxypropanenitrile

2-Methoxypropanenitrile is a valuable organic compound that integrates a nitrile and a methoxy functional group. This unique combination makes it a versatile intermediate in a wide array of chemical transformations.[1] Its utility is particularly pronounced in the synthesis of nitrogen-containing compounds, which are prevalent in pharmaceuticals and agrochemicals. The presence of the methoxy group can influence the molecule's reactivity and stability, offering opportunities for selective chemical modifications under controlled conditions. This guide aims to provide a detailed exploration of 2-methoxypropanenitrile, from its fundamental properties to its practical applications, to support and inform the scientific community.

Nomenclature and Identification

Accurate identification of chemical compounds is paramount in research and development. 2-Methoxypropanenitrile is known by several names and is cataloged in various chemical registries.

| Identifier Type | Value |

| IUPAC Name | 2-methoxypropanenitrile |

| CAS Number | 33695-59-9 |

| Molecular Formula | C₄H₇NO |

| Molecular Weight | 85.10 g/mol |

| InChI Key | SFPQDYSOPQHZAQ-UHFFFAOYSA-N |

| SMILES | CC(C#N)OC |

Common Synonyms and Alternative Names:

-

Propanenitrile, 2-methoxy-

-

Methoxypropionitrile (Note: This term can be ambiguous and may also refer to the isomer 3-methoxypropionitrile)

-

Propane, 2-methoxy[2]

It is crucial to distinguish 2-methoxypropanenitrile from its structural isomer, 3-methoxypropionitrile (CAS Number: 110-67-8), as their chemical and physical properties differ significantly.[3]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is essential for its effective application in experimental design and process development.

| Property | Value | Source |

| Physical Form | Liquid | [4] |

| Boiling Point | 156.6 °C at 760 mmHg | [4] |

| Flash Point | 41 °C | [4] |

| Purity | ≥98% (typical commercial grade) | [2] |

| Storage Temperature | 4 °C | [2][4] |

Synthesis of 2-Methoxypropanenitrile: A Mechanistic Perspective

The synthesis of 2-methoxypropanenitrile can be achieved through several routes. A common and illustrative method involves the reaction of a suitable precursor with a methoxy source. The following represents a generalized, yet mechanistically sound, protocol for its preparation.

Diagram of a Potential Synthesis Pathway

Caption: A plausible synthetic route to 2-methoxypropanenitrile via a cyanohydrin intermediate.

Detailed Experimental Protocol (Representative)

This protocol is based on established chemical principles for the synthesis of α-alkoxy nitriles.

Objective: To synthesize 2-methoxypropanenitrile from lactonitrile.

Materials:

-

Lactonitrile (2-hydroxypropanenitrile)

-

Methanol, anhydrous

-

Strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)

-

Sodium bicarbonate solution, saturated

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve lactonitrile in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid) to the solution. The causality here is that the acid protonates the hydroxyl group of the lactonitrile, making it a good leaving group (water) and facilitating nucleophilic attack by methanol.

-

Reaction Execution: Heat the mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether. The organic layer is then washed with brine to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure 2-methoxypropanenitrile.

Self-Validation: The purity of the final product should be confirmed by analytical techniques such as GC, NMR, and IR spectroscopy.

Spectroscopic Characterization

The structural elucidation of 2-methoxypropanenitrile is definitively achieved through spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

-

A doublet for the three protons of the methyl group adjacent to the chiral center.

-

A quartet for the single proton at the chiral center, split by the adjacent methyl group protons.

-

A singlet for the three protons of the methoxy group.

-

-

¹³C NMR: The carbon-13 NMR spectrum will exhibit four signals corresponding to the four unique carbon environments:[5]

-

A signal for the methyl carbon.

-

A signal for the methoxy carbon.

-

A signal for the methine carbon at the chiral center.

-

A signal for the nitrile carbon, which will be the most downfield.

-

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present. Key absorption bands are expected at:

-

~2245 cm⁻¹: A sharp, medium-intensity band characteristic of the C≡N (nitrile) stretching vibration.[6]

-

~2830-3000 cm⁻¹: C-H stretching vibrations of the methyl and methoxy groups.

-

~1100 cm⁻¹: A strong C-O stretching vibration characteristic of the ether linkage.

Applications in Research and Drug Development

2-Methoxypropanenitrile is a valuable building block in organic synthesis, primarily due to the reactivity of its nitrile group, which can be converted into various other functional groups such as amines, carboxylic acids, and amides.

A significant application of a close precursor, 2-methoxypropene, is in the synthesis of the macrolide antibiotic Clarithromycin.[7] 2-Methoxypropene serves as a protecting group for hydroxyl functions during the complex synthesis of this drug.[7] While not a direct application of 2-methoxypropanenitrile, this highlights the importance of the methoxypropyl moiety in pharmaceutical synthesis.

The nitrile group in 2-methoxypropanenitrile can participate in various C-C bond-forming reactions, making it a useful synthon for introducing a cyano-methyl-methoxy fragment into a larger molecule, a structural motif that may be of interest in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-methoxypropanenitrile.

-

GHS Hazard Statements: It is classified as a flammable liquid and vapor. It is also harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[8]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.[4]

Conclusion

2-Methoxypropanenitrile is a chemical intermediate of considerable utility, bridging basic chemical synthesis with advanced applications in pharmaceutical and agrochemical research. Its unique bifunctionality, coupled with its straightforward synthesis and well-defined properties, ensures its continued relevance as a valuable tool for synthetic chemists. This guide has provided a comprehensive overview of its nomenclature, properties, synthesis, characterization, and applications, grounded in authoritative scientific principles, to aid researchers in its effective and safe utilization.

References

- BenchChem. (n.d.). An In-depth Technical Guide to 2-Methoxy-2-methylpropanenitrile: Discovery, Synthesis, and Characterization.

-

What is the synthesis of 2-Methoxypropene and its importance in pharmaceutical synthesis? (n.d.). Chemsingo. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-Methoxypropanenitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methoxypropanenitrile. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Propanenitrile, 3-methoxy-. PubChem Compound Database. Retrieved from [Link]

-

Advanced Organic Chemistry. (n.d.). 13C NMR spectrum of 2-methoxypropane. Retrieved from [Link]

-

Advanced Organic Chemistry. (n.d.). Infrared spectrum of 2-methoxypropane. Retrieved from [Link]

-

ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Propenenitrile. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. 2-Methoxypropanenitrile [myskinrecipes.com]

- 2. chemscene.com [chemscene.com]

- 3. Propanenitrile, 3-methoxy- | C4H7NO | CID 61032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methoxypropanenitrile | 33695-59-9 [sigmaaldrich.com]

- 5. chemconnections.org [chemconnections.org]

- 6. 2-Propenenitrile [webbook.nist.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. 2-Methoxypropanenitrile | C4H7NO | CID 141829 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Strategic Sourcing and Utilization of 2-Methoxypropanenitrile

Executive Summary

2-Methoxypropanenitrile (CAS 33695-59-9) is a critical

Critical Alert: Researchers frequently confuse this compound with its achiral isomer, 3-methoxypropanenitrile (CAS 110-67-8). This guide focuses exclusively on the 2-isomer (

Part 1: Chemical Identity & Specifications[1][2][3]

Before initiating procurement, verify the chemical identity to prevent isomer confusion. The 2-isomer is characterized by the methoxy group attached to the same carbon as the nitrile group (

Technical Specifications Table

| Parameter | Specification | Notes |

| IUPAC Name | 2-Methoxypropanenitrile | Also: 2-Methoxypropionitrile |

| CAS Number | 33695-59-9 | DO NOT USE 110-67-8 (3-isomer) |

| Structure | Chiral center at C2 | |

| Molecular Weight | 85.10 g/mol | |

| Appearance | Colorless liquid | Pungent, ethereal odor |

| Boiling Point | ~120-124 °C | Lower than 3-isomer (164 °C) |

| Key Impurity | Lactonitrile (Hydrolysis product) | Check via GC-MS or IR ( |

Part 2: Strategic Sourcing & Supplier Landscape

The commercial supply of 2-Methoxypropanenitrile is tiered. It is not a bulk commodity chemical; it is a fine chemical building block.

Supplier Tiers

-

Tier 1 (Global Distributors): High reliability, standardized CoA, higher cost.

-

Examples: Sigma-Aldrich (Merck), TCI Chemicals.

-

Use Case: GMP synthesis, late-stage optimization.

-

-

Tier 2 (Specialty Vendors): Good for gram-to-kilogram scale, variable lead times.

-

Examples: ChemScene, Enamine (Building Blocks), Fluorochem.

-

Use Case: Discovery chemistry, library synthesis.

-

-

Tier 3 (Custom Synthesis): Required for enantiopure (R) or (S) forms.

-

Note: Most commercial stock is racemic . If you require a specific enantiomer, you must contract a CRO or perform a chiral resolution.

-

Sourcing Decision Matrix (DOT Visualization)

Figure 1: Strategic sourcing decision tree to ensure correct isomer and stereochemistry selection.

Part 3: Synthesis & Quality Control (The "Make" Option)

If commercial stock is unavailable or lead times are prohibitive, 2-Methoxypropanenitrile can be synthesized in-house.

Expert Insight: Avoid the reaction of 2-chloropropanenitrile with sodium methoxide. While theoretically sound, this pathway suffers from significant elimination side-reactions yielding acrylonitrile, which polymerizes and lowers yield.

Recommended Protocol: Acetal Cyanation

The most robust laboratory method involves the cyanation of acetaldehyde dimethyl acetal. This method avoids handling gaseous HCN and minimizes elimination byproducts.

Reaction:

Step-by-Step Methodology

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Reagents:

-

Acetaldehyde dimethyl acetal (1.0 equiv)

-

Trimethylsilyl cyanide (TMSCN) (1.1 equiv) - Handle with extreme caution (cyanide source).

-

Boron trifluoride diethyl etherate (

) (0.1 equiv, catalyst) -

Solvent: Anhydrous Dichloromethane (DCM).

-

-

Procedure:

-

Dissolve acetal in DCM under

atmosphere. Cool to 0 °C. -

Add TMSCN dropwise via syringe.

-

Add

dropwise. The reaction is exothermic; maintain temp < 5 °C. -

Stir at 0 °C for 1 hour, then warm to room temperature (RT) and stir for 4 hours.

-

-

Workup:

-

Quench carefully with saturated

solution. -

Extract with DCM (3x).

-

Wash combined organics with brine, dry over

.

-

-

Purification: Fractional distillation. (Target BP: ~120 °C).

Quality Control (Self-Validating System)

Before releasing the batch for biological or synthetic use, validate using these checkpoints:

| Method | Expected Result | Failure Mode Indicator |

| 1H NMR ( | Doublet at ~1.5 ppm ( | Multiplets in alkene region (5.0-6.5 ppm) indicate elimination to acrylonitrile. |

| IR Spectroscopy | Sharp peak at ~2240 | Broad peak at 3400 |

| GC-MS | Molecular ion peak [M]+ at 85 m/z. | Peak at 53 m/z indicates acrylonitrile impurity. |

Part 4: Handling & Safety (E-E-A-T)

Nitriles are precursors to cyanide. Metabolic processing or accidental hydrolysis releases HCN.

Safety Protocol

-

Engineering Controls: All handling must occur inside a certified fume hood.

-

PPE: Nitrile gloves are insufficient for prolonged contact with nitriles (permeable). Use Silver Shield/4H laminate gloves or double-glove with frequent changes.

-

Spill Management: Do not wipe with paper towels. Cover with a specialized cyanide-neutralizing spill kit (often containing hypochlorite) or treat with 10% bleach solution to oxidize the cyanide moiety before cleanup.

Emergency Workflow (DOT Visualization)

Figure 2: Immediate response protocol for 2-Methoxypropanenitrile exposure.

References

-

PubChem. (n.d.).[1] 2-Methoxypropanenitrile Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

- Utsunomiya, M., & Soda, S. (2003).

- Fleming, F. F., & Shook, B. C. (2002). Nitrile-containing natural products. Tetrahedron, 58(1), 1-26. (Context on nitrile stability and metabolism).

Sources

Methodological & Application

Application Note: High-Purity Distillation Protocol for 2-Methoxypropanenitrile

Topic: Step-by-step guide to 2-Methoxypropanenitrile purification by distillation Content Type: Application Note / Protocol Audience: Researchers, Process Chemists, and Drug Development Scientists[1]

Abstract & Chemical Identity

2-Methoxypropanenitrile (CAS: 33695-59-9), also known as

This guide details a fractional distillation protocol designed to isolate 2-methoxypropanenitrile from common synthesis impurities (methanol, acetaldehyde dimethyl acetal, and water) while mitigating the risks of thermal degradation and hydrolysis.[1]

Chemical Profile

| Property | Value | Notes |

| IUPAC Name | 2-Methoxypropanenitrile | Distinct from 3-Methoxypropanenitrile (CAS 110-67-8) |

| CAS Number | 33695-59-9 | |

| Molecular Formula | C | MW: 85.10 g/mol |

| Boiling Point (atm) | 156.6°C | At 760 mmHg [1] |

| Flash Point | ~41°C | Flammable Liquid |

| Density | 0.893 g/mL | At 25°C |

| Key Impurities | Methanol, Water, Acetaldehyde | Common from acetal/cyanide synthesis routes |

Pre-Distillation Characterization & Logic

The Impurity Landscape

Purification logic must address the specific contaminants derived from the synthesis route (often involving acetaldehyde dimethyl acetal and trimethylsilyl cyanide or methanol/HCN addition).

-

Methanol (BP 64.7°C): Often used as a solvent or reactant. Must be removed first to prevent azeotrope formation.

-

Water (BP 100°C): Critical Threat. At distillation temperatures, water promotes the hydrolysis of the nitrile group to an amide (2-methoxypropanamide), reducing yield and purity.[1]

-

Acetaldehyde Dimethyl Acetal (BP 64°C): A common unreacted starting material with a boiling point close to methanol.

Experimental Causality: Why Vacuum Distillation?

While 2-methoxypropanenitrile boils at ~156°C at atmospheric pressure, heating nitriles to this temperature for extended periods increases the risk of:

-

Thermal Polymerization: Discoloration and tar formation.

-

Racemization: If the target is a specific enantiomer, high heat can promote racemization at the

-carbon. -

Decomposition: Potential release of HCN traces if moisture is present.

Recommendation: Perform distillation under reduced pressure (vacuum) to lower the boiling point to a safer window (60–80°C).

Step-by-Step Purification Protocol

Phase 1: Pre-Treatment (Drying)

Objective: Remove water to <500 ppm to prevent hydrolysis during heating.

-

Assessment: Analyze crude mixture via Karl Fischer titration. If water >1.0%, perform a preliminary phase separation or drying step.

-

Drying Agent: Add anhydrous Magnesium Sulfate (MgSO

) or activated 3Å Molecular Sieves to the crude liquid.-

Dosage: 5-10% w/w depending on water content.[1]

-

Duration: Stir for 2 hours at room temperature under Nitrogen.

-

-

Filtration: Filter the mixture through a sintered glass funnel (porosity 3) or a pad of Celite under a nitrogen blanket to remove the desiccant.

Phase 2: Apparatus Setup

Objective: Establish a high-efficiency fractionation system.

-

Flask: Round-bottom flask (max 60% fill volume) with a magnetic stir bar.

-

Column: Vigreux column (minimum 20cm) or a packed column (Raschig rings) for difficult separations (e.g., if acetal impurities are high).

-

Condenser: Liebig or Dimroth condenser cooled to 5°C.

-

Vacuum System: Rotary vane pump or diaphragm pump capable of stable 10–30 mmHg, equipped with a manometer and cold trap (liquid N

or dry ice/acetone). -

Atmosphere: The system must be flushed with Nitrogen prior to applying vacuum.

Phase 3: Fractional Distillation Procedure

Vacuum Target: 20 mmHg (estimated BP of product: ~65–70°C).

| Step | Action | Observation/Criteria | Logic |

| 1. Degassing | Apply vacuum gradually while stirring. | Bubbling ensues (solvent removal). | Removes dissolved gases that cause bumping. |

| 2. Heating | Begin heating oil bath to ~50°C. | Reflux begins. | Gentle ramp prevents thermal shock. |

| 3. Fore-run | Collect fraction at Head Temp < 40°C (20 mmHg).[1] | Clear liquid (Methanol/Acetals). | Removes low-boiling solvents.[1] Discard or recycle. |

| 4. Transition | Increase bath temp. Head temp rises rapidly. | Vapor temp stabilizes. | Intermediate fraction containing mixed components. |

| 5. Main Fraction | Collect at Head Temp 65–70°C (at 20 mmHg). | Product. Clear, colorless liquid.[1][2] | 2-Methoxypropanenitrile. Monitor refractive index if possible.[1] |

| 6. Termination | Stop when vapor temp drops or pot residue darkens. | Residue is viscous. | Do not distill to dryness (peroxide/polymerization risk). |

Note: Boiling points are pressure-dependent.[1] Use a nomograph to adjust targets based on your specific vacuum pump performance.

Visualization: Purification Workflow

Caption: Workflow for the isolation of 2-Methoxypropanenitrile highlighting the critical drying step to prevent hydrolytic degradation.

Quality Control & Troubleshooting

Self-Validating Purity Checks

After collecting the main fraction, validate purity using the following methods:

-

Refractive Index: Measure

. Literature values suggest approx 1.38–1.39 (compare to standard). Significant deviation indicates water or methanol contamination. -

GC-FID/MS: Look for the parent ion (MW 85). Check for the absence of the M-31 peak (loss of methoxy) which is characteristic, but ensure no peak at MW 32 (Methanol) or MW 44 (Acetaldehyde).[1]

-

1H-NMR (CDCl

):

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Head Temp Fluctuates | Pressure instability or bumping.[1] | Check vacuum seals; use a larger stir bar or capillary bleed. |

| Product is Yellow | Thermal decomposition or polymerization. | Reduce bath temperature; ensure vacuum is sufficient (<20 mmHg). |

| Ammonia Odor | Nitrile hydrolysis. | CRITICAL: Stop distillation. The feed was wet. Re-dry crude before proceeding. |

| Low Yield | Azeotrope formation.[4] | If MeOH is present, it may drag product over. Ensure rigorous fore-run removal.[1] |

Safety & Hazards (HSE)

-

Cyanide Hazard: While 2-methoxypropanenitrile is an ether-nitrile, thermal decomposition can theoretically release Hydrogen Cyanide (HCN).[1] Always vent the vacuum pump exhaust into a fume hood. Keep a cyanide antidote kit available.

-

Flammability: The flash point is low (~41°C). Ground all glassware to prevent static discharge.[5]

-

Peroxides: As an ether derivative, long-term storage can form peroxides.[1] Test with starch-iodide paper before distilling old samples.[1]

References

-

PubChem.[6][7][8] (n.d.). Compound Summary: 2-Methoxypropanenitrile (CID 141829).[1] National Library of Medicine. Retrieved February 2, 2026, from [Link][1]

-

Lide, D. R. (Ed.).[2][5][9] (2005).[6][7] CRC Handbook of Chemistry and Physics (86th ed.). CRC Press.[4] (General reference for nitrile/ether physical constants and azeotropic data).

Sources

- 1. m.chem960.com [m.chem960.com]

- 2. fishersci.com [fishersci.com]

- 3. academic.oup.com [academic.oup.com]

- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. Propanenitrile, 3-methoxy- | C4H7NO | CID 61032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Propanenitrile, 3-methoxy- | C4H7NO | CID 61032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Methoxypropanenitrile | C4H7NO | CID 141829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. carlroth.com:443 [carlroth.com:443]

Reaction of 2-Methoxypropanenitrile with Grignard reagents

Application Note: High-Fidelity Synthesis of -Methoxy Ketones via Grignard Addition to 2-Methoxypropanenitrile

Executive Summary

The reaction of 2-methoxypropanenitrile (also known as

Unlike standard nitrile additions, this substrate presents a unique chelating architecture —the

Scientific Foundation & Mechanistic Insight

The Chelation-Controlled Addition

The reaction does not proceed through a simple nucleophilic attack. The presence of the oxygen atom at the

Key Mechanistic Features:

-

Mono-Addition: The Grignard reagent adds once to the nitrile carbon to form an imine magnesium salt. The negative charge on the nitrogen (and the rigidity of the chelate) prevents a second nucleophilic attack.

-

Imine Hydrolysis: The intermediate salt is stable until acidic hydrolysis, which converts the magnesium imine first to the free imine, and subsequently to the ketone.

Interactive Pathway Diagram

The following diagram illustrates the chelation-stabilized mechanism and the critical hydrolysis pathway.

Caption: Mechanistic pathway showing the formation of the stable 5-membered chelate ring, which directs mono-addition and prevents side reactions.

Experimental Protocol

Reagents & Equipment

-

Substrate: 2-Methoxypropanenitrile (Purity >98%, anhydrous).

-

Grignard Reagent: 1.0 M to 3.0 M solution in THF or Et₂O (Freshly titrated).

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O).

-

Quench: 3M HCl or saturated NH₄Cl solution.

-

Equipment: Flame-dried 3-neck round bottom flask, N₂/Ar manifold, addition funnel, reflux condenser.

Step-by-Step Procedure

Phase 1: Preparation (Inert Atmosphere)

-

Setup: Assemble a flame-dried 3-neck flask with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel under a positive pressure of Nitrogen or Argon.

-

Charging: Add 1.2 equivalents of the Grignard reagent (R-MgX) to the flask.

-

Expert Tip: A slight excess (1.2 eq) ensures complete consumption of the nitrile, as the chelation complex can slightly retard reactivity.

-

-

Temperature Control: Cool the Grignard solution to 0°C using an ice bath. While nitriles generally require heat, the initial coordination is exothermic.

Phase 2: Controlled Addition

-

Dilution: Dilute 2-Methoxypropanenitrile in anhydrous THF (1:1 v/v) to prevent localized hotspots.

-

Addition: Add the nitrile solution dropwise to the Grignard reagent over 30–45 minutes.

-

Observation: A color change (often to yellow or cloudy white) indicates the formation of the magnesium ketimine salt.

-

-

Reaction Drive: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature, then heat to reflux (60–65°C) for 2–4 hours.

-

Why Reflux? Nitriles are less electrophilic than aldehydes. Thermal energy is required to drive the nucleophilic attack to completion.

-

Phase 3: Hydrolysis (The Critical Step)

-

Cooling: Cool the reaction mixture back to 0°C.

-

Quench: Slowly add 3M HCl dropwise.

-

Caution: This step is highly exothermic. The initial addition destroys excess Grignard (releasing alkane gas). Continue adding acid until the pH is < 2.

-

-

Imine Hydrolysis: Stir the acidic biphasic mixture vigorously at room temperature for 1–2 hours.

Phase 4: Isolation

-

Extraction: Separate the layers. Extract the aqueous layer 3x with Diethyl Ether or Ethyl Acetate.

-

Wash: Wash combined organics with sat. NaHCO₃ (to neutralize) and Brine.

-

Drying: Dry over anhydrous MgSO₄ and concentrate in vacuo.

Data Presentation & Yield Optimization

Solvent Effects on Yield

The choice of solvent significantly impacts the stability of the chelate and the reaction rate.

| Solvent System | Reaction Temp | Typical Yield | Notes |

| Diethyl Ether (Et₂O) | 35°C (Reflux) | 65-75% | Good for small alkyl Grignards; product isolation is easy. |

| THF | 66°C (Reflux) | 85-92% | Higher boiling point drives reaction; better solvation of the chelate. |

| Toluene/Ether (Mix) | 110°C | 60-70% | Higher temp risks polymerization of the substrate. Use only for sterically hindered Grignards. |

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Low Yield / Recovered SM | Insufficient reaction time or temperature. | Increase reflux time to 6+ hours. Ensure Grignard is active (titrate). |

| Product contains Amine | Incomplete Hydrolysis. | Increase stirring time with 3M HCl (up to 4 hours) or warm the acidic mixture to 40°C. |

| Complex Mixture / Tars | Polymerization of Nitrile. | Add Nitrile slower at 0°C. Ensure strict anhydrous conditions. |

Workflow Visualization

Caption: Operational workflow for the synthesis of α-methoxy ketones, highlighting the critical hydrolysis step.

References

-

Kharasch, M. S.; Reinmuth, O. (1954).[1] Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Foundational text on Grignard additions to nitriles).

-

Master Organic Chemistry. (2023). Addition of Grignard Reagents to Nitriles to Give Ketones. Link

-

Chemistry Steps. (2025). Nitriles to Ketones and Aldehydes: Mechanisms and Reagents. Link

-

BenchChem. (2025).[4] Technical Guide: Synthesis and Properties of 2-Methoxypropanenitrile. Link

-

Organic Chemistry Portal. (2023). Grignard Reaction: Mechanism and Application. Link

Application Note: High-Fidelity Reduction of 2-Methoxypropanenitrile to Primary Amines for Advanced Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the chemical reduction of 2-methoxypropanenitrile to the corresponding primary amine, 1-methoxypropan-2-amine. This transformation is a critical step in the synthesis of various fine chemicals and pharmaceutical intermediates. We present two robust protocols utilizing distinct reductive chemistries: a powerful metal hydride-based reduction and a highly efficient catalytic hydrogenation. The causality behind experimental choices, detailed step-by-step protocols, and comparative analysis are provided to ensure reproducibility and aid in methodological selection for specific research and development objectives.

Introduction and Strategic Importance

The conversion of nitriles to primary amines is a cornerstone of synthetic organic chemistry. The target molecule, 1-methoxypropan-2-amine, is a valuable chiral building block whose stereoisomers are integral to the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1] The successful and high-yielding synthesis of this amine from its nitrile precursor, 2-methoxypropanenitrile (CAS 33695-59-9)[2][3], is therefore of significant interest.

This guide explores two field-proven methodologies for this reduction. The selection of an appropriate method is dictated by factors such as available equipment, substrate tolerance to reaction conditions, desired scale, and economic considerations. We will delve into:

-

Method A: Reduction using Lithium Aluminum Hydride (LiAlH₄), a potent and versatile reducing agent.

-

Method B: Catalytic hydrogenation using Raney® Nickel, an industrially preferred method known for its efficiency and cost-effectiveness.[4]

Caption: Overview of synthetic routes from nitrile to amine.

Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction

Lithium aluminum hydride (LiAlH₄) is an exceptionally powerful, non-selective reducing agent capable of reducing a wide array of functional groups, including nitriles.[5][6] Its high reactivity necessitates careful handling and the use of anhydrous solvents.

Principle and Mechanistic Insight

The reduction of a nitrile with LiAlH₄ proceeds via the nucleophilic addition of hydride ions (H⁻) from the [AlH₄]⁻ complex to the electrophilic carbon of the nitrile group.[7][8] The reaction involves two successive hydride transfers. The first addition forms an intermediate imine anion, which is then rapidly reduced by a second hydride equivalent to a dianion species.[8] A subsequent aqueous or acidic workup is essential to quench the excess reagent and protonate the dianion to yield the final primary amine.[9][10]

Caption: Mechanism of LiAlH₄ reduction of a nitrile.

Experimental Protocol

Safety First: LiAlH₄ reacts violently with water and protic solvents. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon). Appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, is mandatory.

Materials & Reagents:

-

2-Methoxypropanenitrile (98% purity)

-

Lithium Aluminum Hydride (LiAlH₄), 1.0 M solution in Tetrahydrofuran (THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

10% w/v Sodium Hydroxide (NaOH) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under a positive pressure of nitrogen.

-

Reagent Loading: To the flask, add 50 mL of a 1.0 M solution of LiAlH₄ in THF (50 mmol, 1.5 eq.). Cool the flask to 0 °C using an ice-water bath.

-

Substrate Addition: Dissolve 2.84 g of 2-methoxypropanenitrile (33.3 mmol, 1.0 eq.) in 20 mL of anhydrous THF in the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4 hours.[11] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following reagents dropwise while stirring vigorously:

-

1.9 mL of water (to quench excess LiAlH₄)

-

1.9 mL of 10% NaOH solution (to form granular salts)